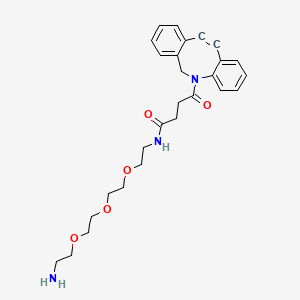

DBCO-PEG3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O5/c28-13-15-33-17-19-35-20-18-34-16-14-29-26(31)11-12-27(32)30-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)30/h1-8H,11-21,28H2,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMKBOWJBWTBIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Utility of DBCO-PEG3-Amine: A Technical Guide for Researchers

An in-depth exploration of a versatile heterobifunctional linker for advanced bioconjugation, targeted drug delivery, and surface modification.

Introduction

DBCO-PEG3-amine is a pivotal tool in modern chemical biology and drug development, serving as a heterobifunctional linker that bridges molecules with high specificity and efficiency. This guide provides a comprehensive technical overview of its core applications, experimental considerations, and the fundamental chemistry that underpins its utility. At its heart, this compound combines a dibenzocyclooctyne (DBCO) group with a primary amine, connected by a hydrophilic tri-polyethylene glycol (PEG3) spacer. This unique architecture enables a two-pronged approach to molecular assembly: the amine group provides a reactive handle for covalent modification of proteins, surfaces, or other molecules, while the DBCO group participates in highly efficient and bioorthogonal "click chemistry" reactions.

The DBCO moiety is central to the linker's function, facilitating strain-promoted alkyne-azide cycloaddition (SPAAC).[1] This reaction is a cornerstone of bioorthogonal chemistry, allowing for the rapid and specific covalent ligation of a DBCO-modified molecule to an azide-containing partner in complex biological environments without the need for cytotoxic copper catalysts.[1][2] The PEG3 spacer is not merely a connector; it enhances the solubility of the linker and its conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance, thereby improving reaction efficiency and the biophysical properties of the final conjugate.[1]

This guide will delve into the primary applications of this compound, including its role in the construction of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and the functionalization of surfaces for biosensing and cell-based assays. We will also provide a summary of key quantitative data and a generalized experimental protocol to aid researchers in the practical application of this versatile chemical tool.

Core Applications

The unique structure of this compound lends itself to a wide array of applications in biomedical research and development. Its ability to connect different molecular entities with high precision has made it an invaluable reagent in several cutting-edge fields.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the field of bioconjugation, particularly for the site-specific labeling of proteins and the construction of antibody-drug conjugates (ADCs). The primary amine of the linker can be readily coupled to accessible carboxyl groups on a biomolecule, such as an antibody, through the formation of a stable amide bond, typically mediated by activating agents like EDC and NHS. Once conjugated, the DBCO group serves as a handle for the attachment of a payload molecule that has been modified with an azide group. This payload can be a cytotoxic drug, a fluorescent dye for imaging, or a chelating agent for radiolabeling.

The SPAAC reaction between the DBCO-functionalized antibody and the azide-modified payload is highly specific and proceeds efficiently under mild, physiological conditions, which is crucial for maintaining the integrity and function of the antibody.[3] The use of a PEG linker in ADCs can also influence their pharmacokinetic properties, potentially increasing their half-life and improving their biodistribution.

Targeted Drug Delivery

Beyond ADCs, this compound is instrumental in the development of other targeted drug delivery systems. The linker can be used to functionalize nanoparticles, liposomes, or other drug carriers. By first attaching this compound to the surface of a nanocarrier, researchers can then "click" on azide-modified targeting ligands, such as peptides, aptamers, or small molecules that recognize specific receptors on the surface of cancer cells or other diseased tissues. This "pre-targeting" approach allows for the modular construction of drug delivery vehicles with high specificity, enhancing the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects. The PEG component of the linker plays a crucial role in these systems by providing a hydrophilic shield that can reduce non-specific protein adsorption and prolong circulation time.

Surface Modification and Immobilization

The ability to functionalize surfaces with DBCO groups opens up numerous possibilities for the development of biosensors, microarrays, and cell-based assays. This compound can be covalently attached to amine-reactive surfaces, such as those functionalized with carboxyl groups. The resulting DBCO-activated surface can then be used to immobilize azide-modified biomolecules, including proteins, peptides, or nucleic acids, with high efficiency and spatial control. This method is particularly advantageous for creating surfaces that can capture specific targets from complex biological samples or for presenting ligands to study cell adhesion and signaling. The PEG spacer helps to extend the immobilized biomolecule away from the surface, improving its accessibility and function.

Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter for the successful application of this compound. The reaction kinetics are typically described by a second-order rate constant (k). The table below summarizes reported rate constants for the reaction of various cyclooctynes, including DBCO derivatives, with azides. It is important to note that the reaction rate can be influenced by factors such as the specific structure of the azide, the solvent, pH, and temperature.

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Sulfo DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 (in PBS, pH 7) | |

| Sulfo DBCO-amine | 3-azido-L-alanine | 0.55 - 1.22 (in HEPES, pH 7) | |

| DBCO-modified Antibody | Azide-containing molecule | 0.18 - 0.37 (with PEG5 linker) |

Experimental Protocols

The following is a generalized, two-step protocol for the bioconjugation of a protein (e.g., an antibody) with an azide-modified molecule using this compound. This protocol should be optimized for the specific molecules being used.

Step 1: DBCO Functionalization of the Protein

-

Protein Preparation: Prepare the protein solution (e.g., 1-2 mg/mL) in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. If the buffer contains primary amines (e.g., Tris), they must be removed by dialysis or buffer exchange.

-

This compound Activation (if coupling to carboxyl groups): This step is not directly using this compound's amine but rather activating carboxyls on the protein to react with an amine. A more common approach is to use an NHS-ester derivative of DBCO-PEG. For the purpose of this guide, we will assume the use of a DBCO-PEG-NHS ester for labeling primary amines on the protein.

-

Labeling Reaction:

-

Prepare a stock solution of DBCO-PEG-NHS ester (e.g., 10 mM) in an anhydrous organic solvent like DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Purification: Remove the excess, unreacted DBCO-PEG-NHS ester using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the degree of labeling (DOL), i.e., the number of DBCO molecules per protein, using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Reactant Preparation: Prepare a solution of the azide-modified molecule of interest in a compatible buffer.

-

Click Reaction:

-

Add the azide-modified molecule to the DBCO-functionalized protein solution. A 2- to 10-fold molar excess of the azide-containing molecule over the DBCO-protein is a common starting point.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.

-

-

Final Purification: Purify the final conjugate to remove the excess azide-modified molecule and any unreacted starting materials. The purification method will depend on the properties of the conjugate and may include size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

-

Analysis: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by other relevant techniques (e.g., mass spectrometry, HPLC) to confirm its identity and purity.

Visualizations

Caption: A generalized workflow for the two-step bioconjugation process using a DBCO-linker.

References

An In-depth Technical Guide to DBCO-PEG3-Amine for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, applications, and methodologies related to DBCO-PEG3-amine, a versatile heterobifunctional linker used in advanced bioconjugation. We will delve into its chemical properties, reaction kinetics, and provide detailed experimental protocols for its use in key applications such as antibody labeling, cell surface modification, and the development of targeted therapeutics.

Introduction to this compound

This compound is a powerful tool in the field of bioconjugation, combining three key functional components: a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG) linker, and a primary amine. This unique structure enables the straightforward and efficient linkage of biomolecules through copper-free "click chemistry."

-

DBCO (Dibenzocyclooctyne): The reactive engine of the molecule. DBCO is a strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules.[1] This reaction is bioorthogonal, meaning it occurs with high specificity and efficiency in complex biological environments without interfering with native biochemical processes.[2] A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[3][4]

-

PEG3 (Triethylene Glycol) Linker: This short, hydrophilic spacer enhances the aqueous solubility of the molecule and its conjugates.[] The PEG linker also reduces steric hindrance between the conjugated molecules, which can help preserve their biological activity. Furthermore, PEGylation is known to reduce the immunogenicity of biomolecules and improve their pharmacokinetic profiles in vivo.

-

Primary Amine (-NH2): This functional group provides a versatile handle for conjugation to a wide range of molecules, such as proteins, peptides, and surfaces. The amine group can be readily coupled to carboxylic acids or activated esters (e.g., NHS esters) to form stable amide bonds.

Core Principles of this compound Bioconjugation

The primary application of this compound is in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction involves the [3+2] cycloaddition of the strained alkyne (DBCO) with an azide to form a stable triazole linkage.

dot

The key advantages of using this compound in bioconjugation include:

-

Biocompatibility: The copper-free nature of the SPAAC reaction makes it suitable for use in living cells and whole organisms.

-

High Selectivity: The DBCO and azide groups are highly selective for each other and do not cross-react with other functional groups found in biological systems.

-

Favorable Kinetics: The inherent ring strain of the DBCO moiety results in rapid reaction kinetics at physiological temperatures.

-

Stability: The resulting triazole linkage is highly stable under physiological conditions.

Quantitative Data

The performance of this compound in bioconjugation can be characterized by several key quantitative parameters.

| Parameter | Value/Characteristic | Significance | Reference(s) |

| Molecular Weight | 479.57 g/mol | Essential for calculating molar equivalents in conjugation reactions. | |

| Purity | Typically >95% | High purity is crucial for reproducible and reliable conjugation results. | |

| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents. | The PEG3 linker enhances aqueous solubility, which is advantageous for biological applications. | |

| SPAAC Reaction Rate (k₂) with Benzyl Azide | ~1.0 M⁻¹s⁻¹ (for DBCO) | This second-order rate constant indicates a fast reaction, enabling efficient conjugation even at low concentrations. Note: This is a general value for DBCO; the PEG linker may slightly influence the rate. | |

| DBCO Conjugate Stability in Serum | Half-life of ~71 minutes in the presence of glutathione (GSH). | While the triazole bond is stable, the hydrophobicity of the DBCO group can lead to faster clearance. BCN, another cyclooctyne, is more stable to thiols. |

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol describes a two-step process for labeling an antibody with this compound. First, the amine group of this compound is activated to an NHS ester, which then reacts with the primary amines (e.g., lysine residues) on the antibody.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Activation of this compound:

-

Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

-

Incubate the reaction for 1-2 hours at room temperature to form the DBCO-PEG3-NHS ester.

-

-

Antibody Conjugation:

-

Add the freshly prepared DBCO-PEG3-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Remove excess, unreacted DBCO-PEG3-NHS ester using a desalting column equilibrated with an appropriate storage buffer for the antibody.

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.

-

dot

Protocol 2: Live Cell Surface Labeling

This protocol outlines the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

-

Live cells metabolically labeled with an azide-containing sugar (e.g., Ac4ManNAz)

-

This compound conjugated to a fluorescent dye

-

Live cell imaging buffer (e.g., phenol red-free medium with HEPES)

-

Fluorescence microscope with a live-cell imaging chamber

Procedure:

-

Cell Preparation:

-

Culture cells in the presence of an azide-containing sugar for 24-48 hours to allow for metabolic incorporation into cell surface glycans.

-

Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.

-

-

Labeling:

-

Dilute the this compound-fluorophore conjugate in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).

-

Add the conjugate solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

-

Washing and Imaging:

-

Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound conjugate.

-

Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.

-

Applications in Drug Development and Research

This compound is a key enabling technology in various areas of drug development and biomedical research.

Targeted Drug Delivery

This compound can be used to construct targeted drug delivery systems. For example, a targeting ligand (e.g., an antibody or peptide) can be functionalized with this compound, and a drug-loaded nanoparticle or a prodrug can be modified with an azide. The two components can then be combined in vivo, allowing for the specific delivery of the therapeutic agent to the target cells. This "pretargeting" approach can improve the therapeutic index of potent drugs by minimizing off-target toxicity.

dot

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can serve as a versatile linker in the synthesis of PROTACs. The amine group can be conjugated to a ligand for the E3 ligase, while the DBCO group can be "clicked" to an azide-modified ligand for the protein of interest. The PEG3 spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

dot

Studying Protein-Protein Interactions

This compound can be used to study protein-protein interactions through techniques such as pull-down assays and surface plasmon resonance (SPR).

-

Pull-Down Assays: A "bait" protein can be immobilized on a solid support (e.g., beads) via a DBCO-azide linkage. This immobilized bait can then be incubated with a cell lysate or a solution containing a potential "prey" protein. If the prey protein interacts with the bait, it will be "pulled down" and can be detected by Western blotting or mass spectrometry.

-

Surface Plasmon Resonance (SPR): One interacting partner (the ligand) can be immobilized on an SPR sensor chip using this compound. The other partner (the analyte) is then flowed over the surface, and the binding interaction is measured in real-time. This allows for the determination of binding kinetics (association and dissociation rates) and affinity.

dot

Conclusion

This compound is a highly versatile and powerful reagent for bioconjugation. Its unique combination of a bioorthogonal DBCO group, a solubilizing PEG linker, and a reactive amine handle makes it an invaluable tool for researchers and drug developers. The ability to perform copper-free click chemistry under mild, physiological conditions opens up a wide range of applications, from the precise labeling of biomolecules to the construction of sophisticated therapeutic agents. By understanding the core principles and methodologies outlined in this guide, researchers can effectively leverage the capabilities of this compound to advance their scientific endeavors.

References

introduction to strain-promoted alkyne-azide cycloaddition

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, providing a powerful method for covalently linking molecules in complex biological environments.[1][2] At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, which forms a stable triazole linkage.[2] The reaction's primary advantage over the more traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is that it proceeds efficiently without the need for a cytotoxic copper catalyst.[1][3] This feature makes SPAAC exceptionally well-suited for applications in living systems, from individual cells to whole organisms. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy, allowing the reaction to occur at physiological temperature and pH. Both the cyclooctyne and azide functional groups are largely non-reactive with native biological molecules, ensuring that the ligation is highly selective and occurs only between the intended partners. This exquisite specificity has revolutionized fields ranging from chemical biology and drug development to materials science.

Core Principles of the SPAAC Reaction

The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to create a stable triazole ring. The driving force is the release of the high enthalpic energy stored in the strained ring of the cyclooctyne. This inherent reactivity allows the process to proceed spontaneously under biologically compatible conditions without interfering with native biochemical processes.

The key components of SPAAC are:

-

Strained Alkynes : Cyclooctynes are the smallest stable cyclic alkynes and the most common class of strained alkynes used in SPAAC. Various derivatives have been developed to enhance reaction kinetics and improve stability.

-

Azides : The azide functional group is bioorthogonal, meaning it is abiotic and does not participate in side reactions with biological molecules. It can be introduced into biomolecules through metabolic labeling or chemical synthesis.

Caption: The core reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical factor, especially for in vivo applications where reactant concentrations are low. The kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne. Continuous efforts in rational design have led to the development of various cyclooctyne derivatives with significantly enhanced reaction rates.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Notes |

| Dibenzoazacyclooctyne | DIBAC / ADIBO | ~1.3 | Among the most reactive cyclooctynes, widely used in biological settings. |

| Biarylazacyclooctynone | BARAC | ~0.9 | Exhibits exceptional reaction kinetics and is promising for in vivo imaging. |

| Dibenzocyclooctyne | DBCO / DIBO | 0.32 - 1.22 | Commonly used, with rates influenced by buffer and pH. Ketone-modified DIBO reacts faster. |

| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1 | A symmetrical cyclooctyne that forms stereoisomers instead of regioisomers. |

| Difluorinated Cyclooctyne | DIFO | ~0.08 | Fluorine groups at the propargylic position dramatically increase the reaction rate. |

| Monofluorinated Cyclooctyne | MOFO | ~0.0045 | The first-generation fluorinated cyclooctyne. |

| Cyclooctyne | OCT | ~0.001 | The parent cyclooctyne, suffers from relatively slow reaction rates. |

Note: Rate constants can vary based on the specific azide, solvent, pH, and temperature. The values presented are representative for reactions with model azides like benzyl azide.

Caption: Logical relationship of key factors that influence SPAAC reaction kinetics.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for common SPAAC applications.

Protocol 1: General Labeling of an Azide-Modified Protein with a DBCO-Functionalized Dye

This protocol outlines a general method for labeling a protein containing an azide group with a DBCO-conjugated molecule, such as a fluorescent dye.

-

Protein and Reagent Preparation :

-

Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

-

Prepare a stock solution of the DBCO-NHS ester or other DBCO-functionalized reagent in an organic solvent like DMSO (e.g., 10 mM).

-

-

SPAAC Reaction :

-

Add a 2-5 fold molar excess of the DBCO reagent solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may need optimization based on the specific cyclooctyne and protein.

-

-

Purification :

-

Remove unreacted DBCO reagent and purify the final protein conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or a desalting column.

-

-

Characterization (Optional) :

-

Determine the degree of labeling (DOL) of the conjugate using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the dye/label at its specific maximum absorbance wavelength.

-

References

An In-depth Technical Guide to DBCO-PEG3-Amine versus Other PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-PEG3-amine and a comparative analysis with other commonly used polyethylene glycol (PEG) linkers in bioconjugation and drug development. This document delves into the core chemical principles, presents quantitative data for informed decision-making, and offers detailed experimental protocols for practical application.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are indispensable tools in the fields of biotechnology and medicine.[1][2] These flexible, hydrophilic spacers are used to connect two or more molecular entities, at least one of which is a biomolecule.[3] The incorporation of a PEG chain can significantly enhance the properties of the resulting bioconjugate, including improved solubility, stability, and bioavailability, as well as reduced immunogenicity.[2][4] The ability to tune the length of the PEG chain allows for precise control over the spatial arrangement of the conjugated molecules.

PEG linkers are broadly classified based on their reactivity and structure. Heterobifunctional PEG linkers possess two different reactive groups, enabling the controlled, sequential conjugation of two distinct molecules. This is in contrast to homobifunctional linkers which have identical reactive groups at each end. The choice of reactive group is dictated by the available functional groups on the target biomolecule, with common targets being primary amines (found on lysine residues and the N-terminus of proteins) and thiols (from cysteine residues).

This compound: A Key Player in Copper-Free Click Chemistry

This compound is a heterobifunctional linker that has gained prominence due to its utility in copper-free click chemistry. It features a dibenzocyclooctyne (DBCO) group, a short triethylene glycol (PEG3) spacer, and a primary amine.

-

DBCO Group: The DBCO moiety is a strained alkyne that reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly at physiological conditions without interfering with native biological functional groups. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.

-

PEG3 Spacer: The short, hydrophilic PEG3 spacer enhances the water solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.

-

Amine Group: The primary amine provides a versatile handle for conjugation to various molecules, often through the formation of a stable amide bond with an activated carboxylic acid (e.g., an NHS ester).

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The driving force for the reaction between a DBCO group and an azide is the high ring strain of the cyclooctyne. This strain lowers the activation energy of the [3+2] cycloaddition, allowing the reaction to proceed readily without the need for a catalyst. The result is a stable triazole linkage.

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Comparison of PEG Linkers

The selection of an appropriate linker is critical and depends on the specific application. The following tables summarize key quantitative data to facilitate the comparison of this compound with other PEG linkers.

Reaction Kinetics of Cyclooctynes

The rate of the SPAAC reaction is a key performance indicator. DBCO is known for its fast reaction kinetics compared to other cyclooctynes like BCN.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | |

| BCN | Benzyl Azide | ~0.06 - 0.1 | |

| ADIBO | Primary Azide | 0.90 | |

| ADIBO | Secondary Azide | 0.25 | |

| ADIBO | Tertiary Azide | 4.7 x 10⁻⁶ | |

| Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide. |

Impact of PEG Chain Length on Bioconjugate Properties

The length of the PEG spacer significantly influences the physicochemical and pharmacokinetic properties of a bioconjugate, particularly for Antibody-Drug Conjugates (ADCs).

| Property | Effect of Increasing PEG Length | Quantitative Example | Reference(s) |

| Solubility | Generally increases | Longer PEG chains are more effective at solubilizing hydrophobic payloads, reducing aggregation. | |

| Pharmacokinetics (Half-life) | Generally increases | For an affibody-MMAE conjugate, a 10 kDa PEG chain increased the half-life by 11.2-fold compared to the non-PEGylated version. | |

| In Vitro Cytotoxicity | May decrease | For an affibody-MMAE conjugate, a 10 kDa PEG chain reduced cytotoxicity by approximately 22.5-fold. | |

| Steric Hindrance | May increase | Longer PEG chains can sometimes interfere with the binding of the bioconjugate to its target. | |

| ADC Clearance Rate | Generally decreases | For an IgG-MMAE conjugate (DAR 8), a PEG24 linker resulted in a clearance rate of ~1.5 mL/kg/day, compared to ~8.5 mL/kg/day for a non-PEGylated version. |

Stability of Amine-Reactive Groups

The amine-reactive group on a linker determines its stability and reaction conditions. NHS esters are widely used but are susceptible to hydrolysis, especially at higher pH. TFP and PFP esters offer greater hydrolytic stability.

| Amine-Reactive Group | Half-life in Aqueous Buffer | Optimal pH for Conjugation | Reference(s) |

| NHS Ester | Hours at pH 7, minutes at pH 8 | 7.2 - 8.5 | |

| TFP Ester | More stable than NHS esters at basic pH | Slightly higher than NHS esters | |

| PFP Ester | More stable than NHS esters at basic pH | Slightly higher than NHS esters | |

| SDP Ester | Significantly more hydrolytically stable than NHS esters | ~8.6 |

Experimental Protocols

The following are detailed protocols for common bioconjugation procedures using DBCO-PEG-amine and other PEG linkers.

Protein Labeling with a DBCO-PEG-NHS Ester

This protocol describes the labeling of a protein with a DBCO-PEG-NHS ester, which can then be used for subsequent conjugation to an azide-containing molecule.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

DBCO-PEG-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein Sample: Ensure the protein is in an amine-free buffer as buffers containing primary amines (like Tris or glycine) will compete with the reaction.

-

Prepare DBCO-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester stock solution to the protein solution. The optimal molar ratio may require optimization.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted DBCO-PEG-NHS ester and byproducts using a desalting column or dialysis.

Caption: Experimental workflow for protein labeling with a DBCO-PEG-NHS ester.

Synthesis of an Antibody-Drug Conjugate (ADC) using a PEG Linker

This protocol outlines a general procedure for synthesizing an ADC via thiol-maleimide chemistry, a common method for which various Maleimide-PEG linkers are available.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP)

-

Maleimide-PEG-Drug conjugate

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction: Partially reduce the antibody by adding a controlled molar excess of TCEP to expose free sulfhydryl groups from the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.

-

Drug-Linker Conjugation: Add the Maleimide-PEG-Drug conjugate to the reduced antibody solution. The maleimide group will react with the free thiols. Incubate for 1-2 hours at room temperature.

-

Quenching: Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification: Purify the ADC from unconjugated drug-linker and other reagents using a suitable chromatography method like size-exclusion chromatography.

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Caption: Generalized workflow for the synthesis of an ADC using a Maleimide-PEG linker.

Conclusion and Future Perspectives

The choice of a PEG linker is a critical decision in the design of bioconjugates. This compound offers the significant advantage of participating in copper-free click chemistry, enabling rapid and bioorthogonal ligation, which is particularly valuable for applications in living systems.

The length of the PEG chain is a key parameter that must be optimized for each specific application. While longer PEG linkers can improve solubility and pharmacokinetic profiles, they may also lead to decreased in vitro activity due to steric hindrance. Shorter linkers like the PEG3 in this compound are beneficial when a compact conjugate is desired and to minimize potential steric effects.

The selection between this compound and other PEG linkers, such as those with maleimide or NHS ester functionalities, will depend on the specific requirements of the conjugation strategy. For site-specific labeling where an azide can be introduced, DBCO-based linkers are an excellent choice. For traditional conjugation to native lysines or cysteines, NHS ester or maleimide-functionalized PEG linkers remain highly relevant.

Future advancements in linker technology will likely focus on the development of novel bioorthogonal reaction pairs with even faster kinetics and the creation of multifunctional linkers that can release therapeutic payloads in response to specific stimuli in the target microenvironment. A thorough understanding of the principles and data presented in this guide will empower researchers to make informed decisions in the rational design of next-generation bioconjugates.

References

DBCO-PEG3-Amine: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling considerations for DBCO-PEG3-amine, a bifunctional linker commonly used in bioconjugation, drug delivery systems, and proteomics. Due to the limited availability of comprehensive toxicological data, this document emphasizes a cautious approach to handling, grounded in standard laboratory safety practices for compounds with unknown hazardous properties.

Compound Profile

This compound, with the chemical formula C₂₇H₃₃N₃O₅ and a molecular weight of approximately 479.57 g/mol , is a molecule featuring a dibenzocyclooctyne (DBCO) group and a primary amine, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1] The DBCO moiety allows for copper-free click chemistry reactions with azide-containing molecules, a bioorthogonal reaction widely used in biological systems.[2] The terminal amine group provides a reactive handle for conjugation to various electrophiles.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 2093409-57-3 | [2][3] |

| Molecular Formula | C₂₇H₃₃N₃O₅ | |

| Molecular Weight | 479.57 | |

| Appearance | Off-white to light yellow solid or light yellow oil | |

| Purity | >95% | |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |

Hazard Identification and Safety Precautions

While a specific hazard classification under Regulation (EC) No. 1272/2008 is not consistently available for this compound, a safety data sheet for a structurally related compound suggests it may not be classified as hazardous. However, it is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with care, assuming it may be harmful. Some commercial preparations may contain residual solvents like acetonitrile (up to 5%), which is a known hazardous substance.

Precautionary Statements:

| Statement ID | Precautionary Statement | Source |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P308 + P311 | IF exposed or concerned: Call a POISON CENTER or doctor. |

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Storage:

-

Store at -20°C in a tightly sealed container.

-

Keep away from moisture and light.

-

For solutions in solvent, store at -80°C for up to six months or -20°C for one month.

Handling:

-

Allow the vial to warm to room temperature before opening to prevent moisture condensation.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

For unused portions, consider flushing the vial with an inert gas like nitrogen or argon before resealing and storing.

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key steps for safely handling this compound in a research setting.

Caption: A logical workflow for the safe handling of this compound.

First-Aid Measures

In the event of exposure, follow these first-aid guidelines.

| Exposure Route | First-Aid Measures | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | |

| Skin Contact | Wash off with soap and plenty of water. | |

| Eye Contact | Flush eyes with water as a precaution. | |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Exposure and First-Aid Pathways

The following diagram illustrates the potential routes of exposure and the corresponding initial first-aid responses.

Caption: Routes of exposure and corresponding first-aid measures for this compound.

Accidental Release Measures

In case of a spill, ventilate the area and keep away from ignition sources. Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a chemical waste container. Do not flush to the sewer. Dispose of the waste in accordance with environmental protection regulations.

Fire-Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire. Wear a self-contained breathing apparatus if necessary. Hazardous decomposition products may include carbon oxides.

Stability and Reactivity

This compound is stable under normal operating conditions. Avoid high temperatures and strong oxidizing agents. Also, avoid buffers containing azides, as they can react with the DBCO group.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be considered a complete guide to all possible hazards. Researchers should always consult the most up-to-date SDS provided by the supplier and adhere to all institutional and governmental safety regulations. All products are intended for research and development purposes only and are not for use in humans or animals.

References

Methodological & Application

Application Notes and Protocols for DBCO-PEG3-Amine Conjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of molecules containing DBCO-PEG3-amine to proteins. The primary method described is the strain-promoted azide-alkyne cycloaddition (SPAAC), a highly specific and biocompatible click chemistry reaction.[1][2][] This approach is widely utilized in the development of antibody-drug conjugates (ADCs), imaging agents, and other protein-based tools due to its efficiency and mild reaction conditions.[1][4]

Principle of the Method

The conjugation strategy involves two main steps, often referred to as a "tag-and-modify" approach. First, the target protein is "tagged" by introducing an azide group onto its surface. This is typically achieved by reacting primary amines (e.g., lysine residues) with an azide-containing N-hydroxysuccinimide (NHS) ester. Subsequently, the azide-modified protein is "modified" by reacting it with a molecule containing a dibenzocyclooctyne (DBCO) group, such as this compound. The strained alkyne of the DBCO group reacts specifically and covalently with the azide group to form a stable triazole linkage without the need for a cytotoxic copper catalyst. The polyethylene glycol (PEG) spacer (in this case, with three units) enhances the solubility of the conjugate and reduces potential steric hindrance.

Experimental Workflow Overview

The overall experimental workflow for the conjugation of a DBCO-containing molecule to a protein via SPAAC is depicted below.

References

Application Notes and Protocols for Surface Modification using DBCO-PEG3-Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-amine is a heterobifunctional linker molecule integral to the field of bioconjugation and surface modification. This reagent features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a primary amine for covalent attachment to surfaces. The polyethylene glycol (PEG) spacer, in this case, a three-unit chain, enhances solubility, reduces steric hindrance, and minimizes non-specific binding of biomolecules.[1][2] This powerful combination allows for the stable and specific immobilization of azide-modified biomolecules, such as proteins, peptides, and nucleic acids, onto a variety of substrates.

The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide is a bioorthogonal reaction, meaning it proceeds with high efficiency and specificity under mild, aqueous conditions without interfering with biological functional groups.[3][4][5] This makes the this compound linker an ideal tool for creating functionalized surfaces for applications in biosensor development, drug delivery, medical diagnostics, and fundamental biological research.

These application notes provide detailed protocols for the surface modification of substrates using this compound and the subsequent immobilization of azide-modified biomolecules.

Data Presentation

Table 1: Surface Characterization at Each Stage of Modification

| Stage of Modification | Surface Roughness (RMS, nm) | Water Contact Angle (°) | Elemental Composition (XPS) |

| Bare Substrate (e.g., Silicon/Glass) | < 1.0 | 10-30 | Si, O |

| Amine-Functionalized Surface (Post-APTMS) | 1.0 - 2.0 | 50-70 | Si, O, C, N |

| This compound Immobilized Surface | 1.5 - 3.0 | 60-75 | Increased C and N signals |

| Biomolecule Immobilized Surface | 2.0 - 5.0 | 70-85 | Further increase in C and N signals, potential for specific elemental markers from the biomolecule |

Note: The values presented are typical and can vary depending on the specific substrate, biomolecule, and reaction conditions.

Table 2: Quantification of Surface Immobilization

| Parameter | Method | Typical Value |

| This compound Surface Density | X-ray Photoelectron Spectroscopy (XPS) | 1-5 pmol/cm² |

| Biomolecule Immobilization Efficiency | Fluorescence Spectroscopy, UV-Vis Spectroscopy | 70-95% |

| Retention of Biomolecule Activity | ELISA, SPR, Activity Assays | >80% |

| Non-specific Binding | Control experiments with non-azide biomolecules | <5% of specific binding |

Note: The values presented are illustrative and will vary depending on the surface, biomolecule, and specific reaction conditions.

Experimental Protocols

Protocol 1: Preparation of Amine-Reactive Surfaces (NHS-Ester Functionalization)

This protocol describes the activation of surfaces with carboxyl groups to make them reactive towards the amine group of this compound.

Materials:

-

Substrate with carboxyl groups (e.g., carboxyl-functionalized glass slides or nanoparticles)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Surface Preparation: Clean the carboxyl-functionalized substrate by sonicating in ethanol and then deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.

-

Prepare EDC/NHS Solution: Immediately before use, prepare a solution of 100 mM EDC and 25 mM NHS in cold Activation Buffer.

-

Surface Activation: Immerse the cleaned substrate in the fresh EDC/NHS solution. Incubate for 15-30 minutes at room temperature with gentle agitation.

-

Washing: Remove the substrate from the activation solution and wash it thoroughly three times with PBST to remove unreacted EDC and NHS.

Protocol 2: Immobilization of this compound

This protocol details the covalent attachment of this compound to the prepared amine-reactive surface.

Materials:

-

NHS-ester functionalized surface (from Protocol 1)

-

This compound

-

Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Wash Buffer: PBST

-

Anhydrous DMF or DMSO

Procedure:

-

Prepare Linker Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO and then dilute to a final concentration of 1-10 mM in Conjugation Buffer.

-

Linker Immobilization: Immerse the NHS-ester activated surface in the this compound solution. Ensure the entire surface is covered.

-

Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Remove the linker solution and wash the surface thoroughly three times with PBST to remove any unreacted linker.

-

Quenching (Recommended): To deactivate any remaining NHS-esters, incubate the surface with Quenching Buffer for 30 minutes at room temperature.

-

Final Wash: Wash the surface three times with PBST and once with deionized water. Dry under a gentle stream of nitrogen. The surface is now DBCO-functionalized and ready for biomolecule immobilization.

Protocol 3: Immobilization of Azide-Modified Biomolecules

This protocol describes the "click" reaction between the DBCO-functionalized surface and an azide-modified biomolecule.

Materials:

-

DBCO-functionalized surface (from Protocol 2)

-

Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)

-

Reaction Buffer: PBS, pH 7.4 (or other amine-free and azide-free buffer)

-

Blocking Buffer (optional): 1% Bovine Serum Albumin (BSA) in PBS

-

Wash Buffer: PBST

Procedure:

-

Prepare Biomolecule Solution: Dissolve the azide-modified biomolecule in the Reaction Buffer to the desired concentration (typically in the µg/mL to mg/mL range, which needs to be optimized for each application). A 1.5 to 3-fold molar excess of the azide-biomolecule to the estimated surface DBCO groups is a good starting point.

-

Immobilization Reaction: Add the biomolecule solution to the DBCO-functionalized surface. Incubate for 4-12 hours at room temperature or overnight at 4°C.

-

Washing: Remove the biomolecule solution and wash the surface extensively with PBST to remove any non-covalently bound molecules.

-

Blocking (Optional): To prevent non-specific binding in subsequent assays, the surface can be incubated with a blocking buffer for 1 hour at room temperature.

-

Final Wash: Wash the surface three times with PBST and store in an appropriate buffer at 4°C until use.

Visualizations

Caption: Experimental workflow for surface modification and bioconjugation.

Caption: Chemical pathway of surface functionalization.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules using DBCO-PEG3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent attachment of fluorescent probes to biomolecules is a cornerstone of modern biological research and drug development. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility. This copper-free reaction enables the covalent ligation of a dibenzocyclooctyne (DBCO) moiety with an azide-functionalized molecule under mild, aqueous conditions, making it ideal for labeling sensitive biological macromolecules.[1]

DBCO-PEG3-amine is a versatile heterobifunctional linker that incorporates a DBCO group for click chemistry and a primary amine for conjugation to various molecules, often fluorescent dyes. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, preserving the biological activity of the labeled molecule. These application notes provide detailed protocols for the fluorescent labeling of proteins and nucleic acids using this compound, along with data to guide experimental design and characterization of the resulting conjugates.

Principle of DBCO-Based Fluorescent Labeling

The fluorescent labeling of biomolecules using this compound is a two-step process. First, the biomolecule of interest is functionalized with an azide group. This can be achieved through various methods, such as reacting primary amines on a protein with an azide-containing N-hydroxysuccinimide (NHS) ester or incorporating azide-modified nucleotides into DNA or RNA.[2][3]

In the second step, the azide-modified biomolecule is reacted with a fluorescent dye that has been conjugated to this compound. The DBCO group on the dye reacts specifically and efficiently with the azide group on the biomolecule via SPAAC, forming a stable triazole linkage. This bioorthogonal reaction proceeds readily at physiological temperature and pH without the need for a toxic copper catalyst.[1]

Data Presentation: Quantitative Parameters for Fluorescent Labeling

The efficiency and outcome of the labeling reaction are influenced by several factors. The following tables summarize key quantitative data to aid in the design of your experiments.

Table 1: Recommended Reaction Conditions for DBCO-Azide SPAAC Reaction

| Parameter | Recommended Range | Notes |

| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | The more abundant or less critical component should be in excess. |

| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate but may affect the stability of sensitive biomolecules. |

| pH | 7.0 - 8.5 | SPAAC is generally efficient across a broad pH range. |

| Reaction Time | 4 to 12 hours | Can be extended to 24-48 hours to maximize yield, especially at lower temperatures. |

| Solvent | Aqueous buffers (e.g., PBS) | For biomolecule conjugations. DMSO or DMF can be used to dissolve reagents, but the final concentration should typically be below 20% to avoid protein precipitation. |

Table 2: Typical Parameters for Protein Modification with Azide-NHS Ester

| Parameter | Recommended Value | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Molar Ratio (Azide-NHS:Protein) | 10:1 to 20:1 | May require optimization depending on the antibody and desired degree of labeling. |

| Reaction Buffer | Amine-free buffer (e.g., PBS, pH 7.2-8.5) | To avoid quenching the NHS ester. |

| Reaction Time | 1 - 2 hours at room temperature or 2-4 hours at 4°C | Longer incubation at lower temperatures is recommended for sensitive proteins. |

Table 3: Common Fluorescent Dyes Compatible with this compound Labeling

| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) |

| Fluorescein (FITC) | ~494 | ~517 |

| Cyanine3 (Cy3) | ~550 | ~570 |

| Cyanine5 (Cy5) | ~650 | ~670 |

| Alexa Fluor™ 488 | ~495 | ~519 |

| Alexa Fluor™ 647 | ~650 | ~668 |

Experimental Protocols

Protocol 1: Azide Modification of an Antibody

This protocol describes the introduction of azide groups onto an antibody using an Azide-PEG-NHS ester.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Azido-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or dialysis cassette (10 kDa MWCO)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in amine-free buffer.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG-NHS ester in anhydrous DMSO.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the antibody solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted azide reagent and quenching solution using a spin desalting column or by dialysis against PBS.

Protocol 2: Fluorescent Labeling of Azide-Modified Antibody with this compound-Dye

This protocol describes the reaction of an azide-modified antibody with a this compound-conjugated fluorescent dye.

Materials:

-

Azide-modified antibody (from Protocol 1)

-

This compound conjugated to a fluorescent dye (e.g., DBCO-PEG3-FITC)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation: Prepare a stock solution of the this compound-dye in DMSO.

-

Click Reaction: Add a 1.5 to 3-fold molar excess of the this compound-dye to the azide-modified antibody in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove unreacted DBCO-dye by size-exclusion chromatography (SEC), dialysis, or using spin desalting columns.

Protocol 3: Azide Modification of Oligonucleotides

This protocol outlines the synthesis of an oligonucleotide with a 5'-azide modification.

Materials:

-

5'-Bromohexyl Phosphoramidite

-

Standard oligonucleotide synthesis reagents

-

0.5 M Sodium Azide and 0.5 M Sodium Iodide in anhydrous DMF

-

Concentrated ammonium hydroxide

-

Nuclease-free water

-

HPLC system for purification

Procedure:

-

Solid-Phase Synthesis: Perform standard automated solid-phase oligonucleotide synthesis. In the final coupling cycle, use the 5'-Bromohexyl Phosphoramidite.

-

On-Column Azide Substitution: After synthesis, pass the sodium azide/sodium iodide solution through the synthesis column and incubate at 55°C for 2 hours.

-

Washing: Wash the column thoroughly with DMF, followed by acetonitrile, and dry with argon or nitrogen.

-

Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove protecting groups using concentrated ammonium hydroxide at 55°C for 8-12 hours.

-

Purification: Evaporate the ammonium hydroxide, resuspend the crude oligonucleotide in nuclease-free water, and purify by reverse-phase HPLC.

Protocol 4: Characterization of Fluorescently Labeled Biomolecules

Degree of Labeling (DOL) Determination: The DOL, which is the average number of dye molecules per biomolecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).

-

Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.

-

Calculate the molar concentration of the dye using its extinction coefficient.

-

The DOL is the molar ratio of the dye to the protein. An ideal DOL for antibodies is typically between 2 and 10.

Purity Analysis:

-

SDS-PAGE: Analyze the labeled protein to confirm the absence of aggregates and unreacted dye.

-

Size-Exclusion Chromatography (SEC-HPLC): Assess the purity and aggregation state of the labeled biomolecule.

-

Mass Spectrometry: Confirm the covalent attachment of the fluorescent label and determine the distribution of labeled species.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for fluorescent labeling of biomolecules.

Signaling Pathway Example: EGFR Signaling

Fluorescently labeled antibodies targeting cell surface receptors like the Epidermal Growth Factor Receptor (EGFR) are crucial for studying their role in signaling pathways and for developing targeted therapies.

Caption: EGFR signaling pathway with fluorescently labeled antibody.

References

Synthesis of Peptide-DBCO-PEG3-Amine Conjugates: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides to functional moieties is a cornerstone of modern drug development, enabling the creation of targeted therapeutics, advanced imaging agents, and sophisticated research tools. This application note provides a detailed protocol for the synthesis of peptide-DBCO-PEG3-amine conjugates. This process involves the covalent linkage of a peptide to a dibenzocyclooctyne (DBCO) group via a short, hydrophilic polyethylene glycol (PEG3) spacer, resulting in a conjugate with a terminal primary amine.

The DBCO moiety is a key component in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific ligation of the DBCO-tagged peptide to an azide-modified molecule in complex biological environments without the need for a cytotoxic copper catalyst.[1][2] The inclusion of a PEG3 linker enhances the hydrophilicity of the conjugate, which can reduce aggregation and minimize non-specific binding.[3] The terminal amine provides a versatile handle for further functionalization, such as the attachment of fluorophores, radiolabels, or other bioactive molecules.

This document outlines the chemical strategy, a detailed experimental protocol, and methods for the purification and characterization of the final peptide-DBCO-PEG3-amine conjugate.

Chemical Pathway

The synthesis of a peptide-DBCO-PEG3-amine conjugate is typically achieved through the formation of a stable amide bond between a carboxyl group on the peptide and the primary amine of the DBCO-PEG3-amine linker. This reaction is most commonly facilitated by the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process can be summarized in two main steps:

-

Activation of the Peptide's Carboxyl Group: EDC reacts with a carboxyl group on the peptide (either the C-terminus or the side chain of an aspartic or glutamic acid residue) to form a highly reactive O-acylisourea intermediate.[4]

-

Amide Bond Formation: This unstable intermediate can react directly with the primary amine of the this compound linker. To improve reaction efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester. This semi-stable intermediate then readily reacts with the amine on the this compound to form a stable amide bond, yielding the desired conjugate.[4]

Figure 1. Experimental workflow for the synthesis of peptide-DBCO-PEG3-amine conjugates.

Data Presentation

The efficiency of the conjugation reaction is dependent on several factors, including the pH, temperature, and molar ratios of the reactants. The following tables provide a summary of typical reaction parameters and expected outcomes for the synthesis of peptide-DBCO-PEG3-amine conjugates.

Table 1: Typical Reaction Parameters for Peptide Activation and Conjugation

| Parameter | Recommended Range | Notes |

| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |

| Molar Ratio (Peptide:EDC:NHS) | 1 : 1.2-5 : 1.2-2 | A slight excess of EDC and NHS is used to drive the activation. |

| Molar Ratio (Activated Peptide:this compound) | 1 : 1.5-10 | An excess of the DBCO linker can increase conjugation efficiency. |

| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | EDC chemistry is most effective in acidic conditions. |

| Conjugation Buffer | PBS or HEPES, pH 7.2-8.0 | Amide bond formation is favored at neutral to slightly basic pH. |

| Activation Time | 15-30 minutes | Incubation at room temperature is typical for NHS-ester formation. |

| Conjugation Time | 2 hours to overnight | Reaction can be performed at room temperature or 4°C. |

| Quenching Agent (Optional) | 50-100 mM Tris-HCl or hydroxylamine | Used to quench any unreacted NHS esters. |

Table 2: Purification and Characterization of Peptide-DBCO-PEG3-Amine Conjugates

| Method | Purpose | Typical Parameters/Expected Results |

| Reverse-Phase HPLC (RP-HPLC) | Purification and Purity Assessment | C18 column with a water/acetonitrile gradient containing 0.1% TFA. Purity is determined by peak integration. |

| Size-Exclusion Chromatography (SEC) / Desalting Columns | Removal of excess reagents | For rapid buffer exchange and removal of small molecule impurities from larger peptides (>2 kDa). |

| Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirmation of Conjugation | Verification of the mass increase corresponding to the addition of the this compound moiety. |

| UV-Vis Spectrophotometry | Quantification and Degree of Labeling (DOL) | The DBCO group has a characteristic absorbance at approximately 309 nm, while the peptide is measured at 280 nm. |

Experimental Protocols

This section provides a detailed protocol for the synthesis of a peptide-DBCO-PEG3-amine conjugate using EDC/NHS chemistry.

Materials and Reagents

-

Peptide containing at least one carboxyl group (C-terminus, Asp, or Glu)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

-

Purification System: RP-HPLC with a C18 column, or appropriate desalting columns

-

Characterization Instruments: Mass spectrometer and UV-Vis spectrophotometer

Note: Avoid using amine-containing buffers such as Tris or glycine during the activation and conjugation steps as they will compete for reaction with the activated carboxyl groups.

Protocol: Peptide Conjugation

-

Reagent Preparation:

-

Peptide Solution: Prepare a stock solution of the peptide at a concentration of 1-10 mg/mL in the Activation Buffer.

-

This compound Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Activator Solutions: Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or anhydrous DMSO.

-

-

Activation of the Peptide's Carboxyl Group:

-

In a microcentrifuge tube, add the peptide solution.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS relative to the peptide.

-

Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the reactive NHS ester of the peptide.

-

-

Conjugation to this compound:

-

Adjust the pH of the activated peptide solution to 7.2-8.0 by adding the Conjugation Buffer.

-

Add a 1.5 to 10-fold molar excess of the this compound solution to the activated peptide solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking. The progress of the reaction can be monitored by LC-MS.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

Purification of the Conjugate

The purification method will depend on the properties of the peptide and the conjugate.

-

RP-HPLC: This is the most common and effective method for purifying peptide conjugates and resolving the labeled product from the unlabeled peptide and excess reagents. A C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically used.

-

Desalting Columns: For peptides larger than 2 kDa, desalting spin columns can be used for rapid removal of small molecule byproducts and for buffer exchange.

Characterization and Storage

-

Confirmation of Conjugation:

-

Analyze the purified conjugate by mass spectrometry (ESI-MS or MALDI-TOF) to confirm the expected mass increase corresponding to the addition of the this compound linker.

-

-

Purity Assessment:

-

Assess the purity of the final conjugate using analytical RP-HPLC.

-

-

Quantification and Degree of Labeling (DOL):

-

The concentration of the conjugate can be determined by UV-Vis spectrophotometry. The degree of labeling can be estimated by comparing the absorbance of the peptide (at 280 nm, if it contains Trp or Tyr residues) and the DBCO group (at ~309 nm).

-

-

Storage:

-

Store the purified, lyophilized peptide-DBCO-PEG3-amine conjugate at -20°C or -80°C, protected from light.

-

Applications

Peptide-DBCO-PEG3-amine conjugates are versatile tools in research and drug development. The DBCO moiety allows for subsequent conjugation to azide-modified molecules through copper-free click chemistry. The terminal amine can be used for further modifications. Some key applications include:

-

Targeted Drug Delivery: The peptide can act as a targeting ligand, and the DBCO or amine group can be used to attach a therapeutic payload.

-

PROTACs and Molecular Glues: The bifunctional nature of the conjugate can be utilized in the synthesis of proteolysis-targeting chimeras (PROTACs).

-

Molecular Imaging: The conjugate can be linked to imaging agents such as fluorophores or radiolabels for in vitro and in vivo tracking.

-

Biomaterial Functionalization: Immobilization of peptides onto surfaces or hydrogels for applications in biosensors and tissue engineering.

By following this detailed protocol, researchers can reliably synthesize and characterize high-quality peptide-DBCO-PEG3-amine conjugates for a wide range of applications.

References

Application Notes and Protocols: DBCO-PEG3-Amine in Hydrogel Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DBCO-PEG3-amine in the formation of hydrogels for various biomedical applications, including drug delivery and tissue engineering. The protocols detailed below are based on established methodologies utilizing copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.

Introduction

This compound is a heterobifunctional linker that plays a crucial role in the synthesis of biocompatible hydrogels. It incorporates a dibenzocyclooctyne (DBCO) group, which reacts with azide-functionalized molecules via SPAAC, a highly efficient and bioorthogonal click chemistry reaction. The primary amine group allows for conjugation to other molecules, although for hydrogel network formation, multi-arm PEG structures functionalized with DBCO are more commonly employed. The polyethylene glycol (PEG) spacer enhances hydrophilicity and biocompatibility.[1]

Hydrogels formed using DBCO-functionalized PEG and azide-functionalized crosslinkers offer significant advantages, including formation under physiological conditions without the need for a toxic copper catalyst, making them ideal for encapsulating cells and biologics.[2][3] The mechanical properties and degradation of these hydrogels can be tuned to suit specific applications.[4]

Mechanism of Hydrogel Formation

The formation of these hydrogels relies on the principles of click chemistry. Specifically, the DBCO group on a multi-arm PEG molecule reacts with an azide group on a crosslinking molecule (e.g., a di-azide functionalized PEG) to form a stable triazole linkage. When multi-arm precursors are used, a three-dimensional polymer network is formed, which entraps water and forms the hydrogel.

Caption: SPAAC mechanism for hydrogel formation.

Applications

The biocompatibility and tunable nature of DBCO-PEG based hydrogels make them suitable for a range of applications:

-

Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, protecting them from degradation and enabling sustained release.[5] The release kinetics can be controlled by modifying the hydrogel's crosslinking density.

-

Tissue Engineering Scaffolds: These hydrogels can mimic the extracellular matrix, providing a scaffold for cell adhesion, proliferation, and differentiation. Bioactive molecules like peptides can be incorporated to enhance cellular interactions.

-

3D Cell Culture: The ability to form hydrogels in the presence of living cells allows for their encapsulation in a 3D environment that more closely resembles native tissue than traditional 2D culture.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on DBCO-PEG based hydrogels.

| Parameter | Value | Crosslinker | Polymer Concentration | Reference |

| Gelation Time | 7.28 ± 1.08 minutes | PEG-2-Azide | 1.5 mM 8-arm PEG-DBCO | |

| 9.04 ± 0.33 minutes | PEG-2-Azide | 1.5 mM 8-arm PEG-DBCO | ||

| < 15 minutes | DNA-bisazide | 4-arm PEG-DBCO | ||

| Storage Modulus (G') | ~1000 Pa | PEG-2-Azide | 1.5 mM 8-arm PEG-DBCO | |

| Varies with crosslinker concentration | 4-arm PEG-azide | 20 mg/mL HA-DBCO | ||

| Mesh Size (ξ) | 19 nm | PEG-2-Azide | 1.5 mM 8-arm PEG-DBCO | |

| Pore Size | 10-50 µm | 0.25 and 0.5 x 10⁻³ M 4-arm PEG-azide | 20 mg/mL HA-DBCO | |

| Nanometer range | 1 x 10⁻³ M 4-arm PEG-azide | 20 mg/mL HA-DBCO |

Experimental Protocols

Protocol 1: Synthesis of Multi-arm PEG-DBCO

This protocol describes the functionalization of a multi-arm PEG-amine with DBCO.

Materials:

-

8-arm PEG-amine (e.g., 40 kDa)

-

DBCO-acid or DBCO-NHS ester

-

Anhydrous Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) (if using DBCO-acid)

-

Dialysis tubing (appropriate MWCO)

-

Lyophilizer

Procedure:

-

Dissolve the 8-arm PEG-amine in anhydrous DMF.

-

If using DBCO-acid, add EDC and NHS to the DBCO-acid in a separate flask with anhydrous DMF to pre-activate the carboxylic acid.

-

Add the DBCO-acid (or DBCO-NHS ester) solution to the PEG-amine solution. A molar excess of the DBCO reagent is typically used.

-

Allow the reaction to proceed overnight at room temperature, protected from light.

-

Remove the DMF under reduced pressure.

-

Dissolve the crude product in deionized water.

-

Dialyze the solution against deionized water for 48 hours to remove unreacted starting materials and byproducts.

-

Lyophilize the purified product to obtain the multi-arm PEG-DBCO as a white powder.

-

Characterize the product using ¹H-NMR to confirm the presence of DBCO protons and determine the degree of functionalization.

Protocol 2: Hydrogel Formation via SPAAC

This protocol details the formation of a hydrogel by reacting the synthesized multi-arm PEG-DBCO with an azide-functionalized crosslinker.

Caption: Experimental workflow for hydrogel formation.

Materials:

-

Multi-arm PEG-DBCO (from Protocol 1)

-

Azide-functionalized crosslinker (e.g., PEG-diazide)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a stock solution of the multi-arm PEG-DBCO in PBS.

-

Prepare a stock solution of the azide-functionalized crosslinker in PBS.

-